SRN-927, also known as GDC-0927, is a nonsteroidal selective estrogen receptor degrader with potential applications in cancer treatment, particularly for estrogen receptor-positive breast cancer. This compound operates by inducing the degradation of the estrogen receptor, thereby inhibiting estrogen-mediated signaling pathways that contribute to the growth and survival of cancer cells. SRN-927 is designed for oral administration and has shown promise in preclinical studies due to its selectivity and efficacy against estrogen receptor-positive tumors .
SRN-927 is classified as a selective estrogen receptor degrader (SERD), a category of compounds that selectively target and degrade estrogen receptors rather than merely blocking their activity. This mechanism offers a novel approach to treating hormone-dependent cancers. The compound is synthesized and developed by various pharmaceutical companies, with notable research contributions from institutions focused on cancer therapeutics .
The synthesis of SRN-927 involves several key steps that focus on creating a structure capable of selectively binding to the estrogen receptor. While specific proprietary methods may not be publicly disclosed, general synthetic approaches for similar compounds typically include:
The molecular structure of SRN-927 features a complex arrangement designed for optimal interaction with the estrogen receptor. Key structural characteristics include:
Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to confirm binding modes and conformational changes upon receptor interaction .
SRN-927 primarily engages in ligand-receptor interactions that lead to the degradation of the estrogen receptor. The key reaction mechanism involves:
These reactions are critical in understanding how SRN-927 exerts its antineoplastic effects .
The mechanism of action for SRN-927 involves several steps:
Clinical trials have demonstrated its efficacy in patients with metastatic breast cancer resistant to other therapies, highlighting its potential as a next-generation treatment option .
The physical and chemical properties of SRN-927 are crucial for its application in research and therapeutic contexts:
These properties are essential for ensuring effective formulation and delivery in clinical settings.
SRN-927 has significant potential applications in oncology, particularly for treating hormone receptor-positive breast cancer. Its ability to degrade estrogen receptors provides an innovative approach to overcoming resistance seen with traditional therapies like selective estrogen receptor modulators. Ongoing research continues to explore its efficacy in various cancer models, potentially expanding its use beyond breast cancer into other hormone-dependent malignancies .
Estrogen receptor-alpha (ER-α) is expressed in approximately 70% of breast cancers, making it a critical therapeutic target for hormone receptor-positive (HR+) disease [5] [9]. Endocrine therapies, including selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors, have been first-line treatments for decades. However, de novo or acquired resistance frequently develops, often driven by ESR1 mutations, aberrant ER signaling pathways, or ER-dependent mechanisms that bypass traditional therapeutic blockade [2] [4]. This clinical challenge necessitated the development of selective estrogen receptor degraders (SERDs), which induce ER-α conformational changes leading to proteasomal degradation.
Fulvestrant (approved in 2002) represents the first-generation SERD. While effective in tamoxifen-resistant settings, its pharmacokinetic limitations are significant: poor oral bioavailability, requiring intramuscular injection; slow absorption; and limited maximum serum concentrations [2] [4]. These pharmaceutical drawbacks constrain its clinical utility, particularly in metastatic settings where consistent target suppression is crucial. The quest for orally bioavailable SERDs with optimized degradation efficacy became imperative to overcome resistance mechanisms and improve therapeutic outcomes. Preclinical studies established that the magnitude of ER-α degradation directly correlates with antitumor efficacy in resistant models [4]. This principle drove the structural optimization campaigns that yielded next-generation SERDs like GDC-0810 and ultimately culminated in SRN-927 (GDC-0927), designed to maximize degradation while enabling oral dosing.
Table 1: Evolution of Estrogen Receptor-Targeting Agents
Therapeutic Class | Representative Agent | Mechanism | Key Limitations |
---|---|---|---|
SERM | Tamoxifen | Competitive ER antagonism (tissue-specific) | Agonist effects in endometrium; acquired resistance |
Aromatase Inhibitor | Letrozole | Suppresses estrogen synthesis | Resistance via ER pathway reactivation |
1st Gen SERD | Fulvestrant | ER degradation via intramuscular injection | Poor bioavailability; pharmacokinetic challenges |
Next-Gen SERD | GDC-0927 | Oral ER degradation | Under clinical investigation |
GDC-0927 (development codes SRN-927, RG-6047) emerged as a novel, non-steroidal, orally bioavailable SERD specifically engineered to address the pharmacological limitations of fulvestrant [1] [5]. Its molecular design centers on a bis-phenol chromene core structure, optimized through systematic structure-activity relationship (SAR) studies that prioritized ER-α degradation efficacy as the primary driver [2] [4]. The compound was strategically developed to achieve three critical objectives: (1) >90% degradation efficiency across diverse cellular contexts; (2) oral bioavailability supporting once-daily dosing; and (3) activity against both wild-type and mutant ER-α, particularly clinically relevant ESR1 mutations [4] [8].
Pharmacologically, GDC-0927 exhibits dual functionality as a high-affinity ER antagonist (binding competitively to the ligand-binding domain) and a potent degrader. This contrasts with partial degraders like earlier compounds in its chemical series (e.g., compound 5a with 91% degradation efficacy), which showed inferior tumor regression despite superior pharmacokinetic exposure [4]. The therapeutic premise hinges on achieving maximal degradation, as demonstrated by the pivotal finding that compounds with 97% degradation efficacy (like GDC-0927) induced tumor regression in tamoxifen-resistant xenografts, whereas those with ≤91% efficacy only achieved disease stabilization [4]. This structure-degradation-efficacy relationship positioned GDC-0927 as a best-in-class candidate, leading to its clinical evaluation in metastatic ER+/HER2- breast cancer.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7